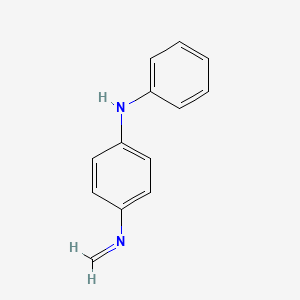
4-(methylideneamino)-N-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(methylideneamino)-N-phenylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(methylideneamino)-N-phenylaniline typically involves the condensation reaction between aniline and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions: 4-(methylideneamino)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde or ketone.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce primary amines.
科学研究应用
4-(methylideneamino)-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other organic materials.
作用机制
The mechanism of action of 4-(methylideneamino)-N-phenylaniline involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with enzymes or other proteins, leading to inhibition or activation of specific biochemical pathways.
相似化合物的比较
- 4-(methylideneamino)-N-(2-methylphenyl)aniline
- 4-(methylideneamino)-N-(4-methylphenyl)aniline
- 4-(methylideneamino)-N-(2-chlorophenyl)aniline
Comparison: Compared to similar compounds, 4-(methylideneamino)-N-phenylaniline exhibits unique properties due to the presence of the phenyl group, which can influence its reactivity and interaction with other molecules
属性
CAS 编号 |
7475-06-1 |
|---|---|
分子式 |
C13H12N2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
4-(methylideneamino)-N-phenylaniline |
InChI |
InChI=1S/C13H12N2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,15H,1H2 |
InChI 键 |
CTXMDBPVWIHSJW-UHFFFAOYSA-N |
规范 SMILES |
C=NC1=CC=C(C=C1)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















